molecular formula C13H21N3S B5704776 [(E)-[2-(cyclohexen-1-yl)cyclohexylidene]amino]thiourea

[(E)-[2-(cyclohexen-1-yl)cyclohexylidene]amino]thiourea

Cat. No.: B5704776
M. Wt: 251.39 g/mol
InChI Key: VGVSLVKOTRYKIK-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-[2-(cyclohexen-1-yl)cyclohexylidene]amino]thiourea is an organic compound with a unique structure that includes a cyclohexenyl group and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[2-(cyclohexen-1-yl)cyclohexylidene]amino]thiourea typically involves the reaction of cyclohexenyl derivatives with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

[(E)-[2-(cyclohexen-1-yl)cyclohexylidene]amino]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The thiourea moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

[(E)-[2-(cyclohexen-1-yl)cyclohexylidene]amino]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the production of various materials and chemicals, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of [(E)-[2-(cyclohexen-1-yl)cyclohexylidene]amino]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Cyclohexenyl)cyclohexanone: A compound with a similar cyclohexenyl structure but lacking the thiourea moiety.

    Cyclohexanone, 2-(1-cyclohexen-1-yl): Another related compound with a similar backbone structure.

Uniqueness

[(E)-[2-(cyclohexen-1-yl)cyclohexylidene]amino]thiourea is unique due to the presence of both the cyclohexenyl group and the thiourea moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[(E)-[2-(cyclohexen-1-yl)cyclohexylidene]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3S/c14-13(17)16-15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2,(H3,14,16,17)/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVSLVKOTRYKIK-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2CCCCC2=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)C\2CCCC/C2=N\NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.